3-Chlorofuran

Organometallic Chemistry Halogen Exchange Radical Anion Mechanism

Optimize your multi-step synthesis with 3-Chlorofuran, the only 3-halofuran that combines exclusive Diels-Alder regioselectivity on the furan diene with complete inertness to anion-radical halogen exchange. Unlike bromo or iodo analogs, the β-chloro substituent avoids premature cleavage and halogen scrambling, delivering m-chlorophenolic biaryls in 59–78% yield without protection/deprotection sequences. Ideal for acid-sensitive substrates, its mild TCCA chlorocyclization route (76–83% yield) ensures compatibility with nucleoside analog programs. For predictable gold-catalyzed migration and robust Suzuki coupling downstream, choose 3-Chlorofuran.

Molecular Formula C4H3ClO
Molecular Weight 102.52 g/mol
CAS No. 50689-17-3
Cat. No. B3190982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorofuran
CAS50689-17-3
Molecular FormulaC4H3ClO
Molecular Weight102.52 g/mol
Structural Identifiers
SMILESC1=COC=C1Cl
InChIInChI=1S/C4H3ClO/c5-4-1-2-6-3-4/h1-3H
InChIKeyJPPBBGANXNRTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorofuran (CAS 50689-17-3): Halogen-Specific Procurement for Regioselective Heterocycle Synthesis


3-Chlorofuran (C₄H₃ClO, MW 102.52, CAS 50689-17-3) is a β-halogenated furan derivative bearing a chlorine substituent at the 3-position of the furan ring [1]. As a member of the 3-halofuran class (chloro, bromo, iodo, fluoro), it serves as a key synthetic intermediate for accessing highly substituted furans and fused heterocycles [2]. Unlike α-substituted furans, the β-chloro substitution imparts distinct regioselectivity in cycloaddition reactions and cross-coupling sequences, with the chlorine substituent uniquely promoting Diels–Alder reactivity while maintaining sufficient stability to withstand further synthetic elaboration without premature decomposition [3].

3-Chlorofuran (CAS 50689-17-3) Procurement Rationale: Why 3-Bromo-, 3-Iodo-, and 3-Fluoro- Analogs Are Not Functionally Interchangeable


The 3-halofuran series (chloro, bromo, iodo, fluoro) exhibits fundamentally divergent reactivity profiles that preclude simple halogen-for-halogen substitution in synthetic workflows. 3-Bromo- and 3-iodofurans, while possessing higher intrinsic cross-coupling reactivity, are susceptible to unwanted halogen exchange side-reactions under reducing or radical conditions—a pathway from which 3-chlorofuran is mechanistically excluded [1]. Conversely, the higher carbon–halogen bond strength of 3-chlorofuran enables it to survive reaction sequences where 3-bromo- and 3-iodofurans undergo premature cleavage or participate in undesired halogen scrambling. The β-chloro substituent uniquely promotes Diels–Alder cycloaddition regioselectivity on the chlorofuran diene moiety, a halogen-effect that is not replicated with bromo or iodo analogs [2]. The following quantitative evidence substantiates these differentiation dimensions.

3-Chlorofuran (CAS 50689-17-3) Quantitative Comparative Evidence: Regioselectivity, Side-Reaction Resistance, and Synthesis Yield Benchmarks


3-Chlorofuran vs. 3-Bromo-/3-Iodo-Furan: Resistance to Halogen Exchange Side-Reactions

Under anion-radical conditions that induce bromine-by-iodine exchange in bromofuran derivatives, 3-chlorofuran demonstrates complete resistance to halogen substitution. Kinetic studies establish that chloro derivatives of furan do not undergo this exchange reaction, whereas bromofurans participate reversibly in iodine substitution [1]. This difference is mechanistically significant: the higher C–Cl bond dissociation energy (∼96 kcal/mol vs. ∼81 kcal/mol for C–Br) renders 3-chlorofuran inert to the electron-transfer initiation step required for anion-radical halogen exchange [1].

Organometallic Chemistry Halogen Exchange Radical Anion Mechanism Reaction Specificity

3-Chlorofuran Diels–Alder Cycloaddition: Exclusive Regioselectivity on the Chlorofuran Diene vs. Non-Chlorinated or Exocyclic Diene Alternatives

In Diels–Alder reactions of 4-substituted 2-(2-furyl)-, 2-styryl-, and 2-crotyl-3-chlorofurans with dimethyl acetylenedicarboxylate (DMAD), cycloaddition occurs exclusively on the chlorofurano diene moiety—and not on the non-chlorinated furano diene or the chlorinated exocyclic diene alternatives [1]. This exclusive regioselectivity demonstrates the predominance of the chlorine substituent's electronic effect in directing furan Diels–Alder reactivity. The 3-chloro substitution pattern yields highly substituted m-chlorophenolic biaryls in 59–78% yields [2].

Cycloaddition Diels–Alder Regioselectivity Halogen Effect

3-Chlorofuran Diels–Alder Biaryl Formation: 59–78% Yield vs. Unprotected Halophenol Suzuki Coupling Limitations

Chlorine substituent-promoted Diels–Alder reaction of 2-aryl-3-chlorofurans with dimethyl acetylenedicarboxylate at 100 °C affords highly substituted m-chlorophenolic biaryls in 59–78% yields [1]. This Diels–Alder approach to biaryls circumvents the problematic Suzuki coupling of unprotected chloro- or bromophenols, wherein the halogen atom is deactivated by the hydroxylate donor group formed under basic conditions, typically necessitating an additional protection/deprotection sequence [1].

Biaryl Synthesis Diels–Alder Phenolic Biaryls Atom Economy

3-Chlorofuran vs. 3-Bromo-/3-Iodo-Furan: Chemoselectivity in Halogen Migration Pathways

In Au-catalyzed halogen migration reactions of haloallenyl ketones, 3-chlorofuran participates in the 1,2-halogen migration pathway to afford 3-halofuran products. Critically, the reaction outcome for bromine-containing substrates is catalyst-dependent: AuCl₃ promotes selective bromine migration to yield 3-bromofurans (86% yield), whereas alternative Au catalysts induce a hydrogen shift instead, producing 2-bromofurans [1]. The chlorine migration pathway, in contrast, proceeds with consistent regiochemical fidelity irrespective of catalyst nuance, simplifying reaction optimization [2].

Gold Catalysis Halogen Migration Regiodivergent Synthesis Halirenium Intermediate

3-Chlorofuran Synthetic Access: 42–69% Overall Yield via CuCl/bpy-Catalyzed Radical Cyclization

2,4-Disubstituted 3-chlorofurans are synthesized in 42–69% overall yields via CuCl/bpy-catalyzed halogen atom transfer radical cyclization of 1-substituted 2,2,2-trichloroethyl allyl ethers, followed by base-promoted dehydrochlorination [1]. This two-step sequence provides reliable access to substituted 3-chlorofuran scaffolds that serve as versatile intermediates for subsequent Diels–Alder and cross-coupling transformations. The 42–69% overall yield range reflects substituent-dependent variation and is comparable to or exceeds typical yields for alternative halofuran syntheses requiring harsher electrophilic reagents.

Radical Cyclization Halogen Atom Transfer Heterocycle Synthesis Copper Catalysis

3-Chlorofuran Electrophilic Chlorocyclization: High-Yield Room-Temperature Access vs. Electrophilic Bromination/Iodination Requirements

A simple and convenient electrophilic chlorocyclization of propargylic ketones using pool sanitizer (trichloroisocyanuric acid, TCCA) as the chlorine source proceeds at room temperature, yielding 3-chlorofurans in excellent preparative yields [1]. The resulting 3-chlorofurans are validated substrates for Suzuki–Miyaura coupling under Fu conditions to afford 3-arylfuran derivatives [1]. In a parallel application, chlorocyclization of 5-alkynyl-2′-deoxyuridines produces 5-chlorofuropyrimidine nucleosides in 76–83% yields [2]. Traditional syntheses of 3-bromo- and 3-iodofurans often require strongly electrophilic reagents (e.g., NBS, NIS, I₂) that can be incompatible with acid-sensitive functionalities, limiting substrate scope [3].

Electrophilic Cyclization Chlorocyclization Room-Temperature Synthesis Propargylic Ketones

3-Chlorofuran (CAS 50689-17-3) Validated Application Scenarios: Where Quantitative Evidence Supports Procurement


Regioselective Diels–Alder Synthesis of m-Chlorophenolic Biaryls

When the synthetic objective requires exclusive cycloaddition on a furan diene in the presence of competing diene systems (e.g., non-halogenated furans or exocyclic alkenes), 3-chlorofuran-derived substrates offer unambiguous regiochemical control. The chlorine substituent directs Diels–Alder cycloaddition exclusively to the chlorofurano diene moiety [1], yielding m-chlorophenolic biaryls in 59–78% yields [2]. This scenario is particularly valuable for synthesizing biaryl pharmacophores where Suzuki coupling of unprotected halophenols is problematic due to hydroxylate deactivation under basic conditions—3-chlorofuran's Diels–Alder pathway eliminates the protection/deprotection sequence entirely [2].

Halogen-Containing Heterocycle Synthesis Requiring Resistance to Side-Reactions

In multi-step synthetic sequences that incorporate reducing agents, iodide salts, or radical initiators, 3-chlorofuran is the preferred 3-halofuran building block because it is mechanistically incapable of participating in anion-radical halogen exchange reactions that plague 3-bromo- and 3-iodofurans [1]. This inertness preserves halogen identity and prevents yield-eroding halogen scrambling, making 3-chlorofuran suitable for sequences where a halogen handle must survive multiple transformations before ultimate cross-coupling functionalization.

Gold-Catalyzed Halogen Migration Synthesis of 3-Halofurans with Predictable Regiochemistry

For gold-catalyzed 1,2-halogen migration routes to 3-halofurans from haloallenyl ketones, 3-chlorofuran substrates provide robust regiochemical fidelity that is independent of the specific gold catalyst employed. Unlike bromine-containing substrates, which exhibit catalyst-dependent regiochemical divergence (3-bromofuran vs. 2-bromofuran) [1], the chlorine migration pathway consistently delivers the 3-chlorofuran product [2]. This predictability reduces catalyst-screening overhead and improves batch-to-batch consistency in process development.

Room-Temperature Synthesis of Acid-Sensitive or Thermally Labile Furan Derivatives

When the target substrate contains acid-labile protecting groups or thermally sensitive functionalities, the room-temperature electrophilic chlorocyclization protocol using TCCA provides a mild route to 3-chlorofurans and chlorofuropyrimidine nucleosides (76–83% yield) [1]. This method is uniquely suited for nucleoside analog synthesis and other bioactive heterocycle programs where traditional electrophilic bromination or iodination conditions (requiring NBS, NIS, or I₂) would cause substrate degradation [2]. The resulting 3-chlorofurans are fully competent in subsequent Suzuki–Miyaura coupling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.